molecular formula C16H12Cl2 B11943675 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11943675
M. Wt: 275.2 g/mol
InChI Key: LJRRZUZPCONNBQ-UHFFFAOYSA-N
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Description

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound with the molecular formula C16H12Cl2. It is a derivative of anthracene, a well-known aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 11th and 12th positions and an ethano bridge between the 9th and 10th positions, which gives it unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene typically involves the chlorination of 9,10-dihydro-9,10-ethanoanthracene. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene is unique due to its specific substitution pattern and the presence of an ethano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

IUPAC Name

15,16-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C16H12Cl2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H

InChI Key

LJRRZUZPCONNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)Cl)Cl

Origin of Product

United States

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